3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one
Overview
Description
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with amino, hydroxy, and methyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-nitrobenzoic acid and anthranilic acid.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the quinazolinone core or the substituents, such as reducing the amino group to an alkylamine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alkylamines or other reduced derivatives.
Substitution Products: Functionalized quinazolinones with various substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s substituents can influence its binding affinity and specificity, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the amino and hydroxy substituents, resulting in different chemical properties and reactivity.
3-aminoquinazolin-4(3H)-one: Lacks the hydroxy and methyl substituents, affecting its biological activity and applications.
6-hydroxyquinazolin-4(3H)-one:
Uniqueness
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (amino, hydroxy, and methyl) on the quinazolinone core
Properties
IUPAC Name |
3-amino-6-hydroxy-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGSEBKCDYZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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